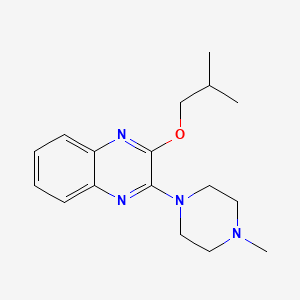
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination or other amination reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and mild pressure.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., THF), and room temperature.
Major Products
Substitution: Various azido derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Drug Discovery: The compound can be used in high-throughput screening assays to identify potential drug candidates.
作用機序
The mechanism of action of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific proteins or pathways. The azido group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems .
類似化合物との比較
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another piperidine derivative with similar applications.
Aziridines and Azetidines: These compounds are used as building blocks for polyamines and have similar reactivity.
Uniqueness
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is unique due to the presence of the azido group, which allows for a wide range of chemical modifications and applications in bioorthogonal chemistry. This makes it a versatile compound for various scientific research applications.
特性
分子式 |
C7H17Cl2N5 |
|---|---|
分子量 |
242.15 g/mol |
IUPAC名 |
2-(4-azidopiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15N5.2ClH/c8-3-6-12-4-1-7(2-5-12)10-11-9;;/h7H,1-6,8H2;2*1H |
InChIキー |
CGCCWLXXXFJQCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N=[N+]=[N-])CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


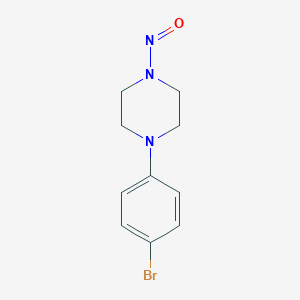
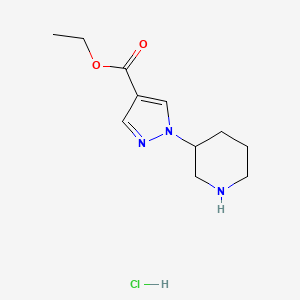
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
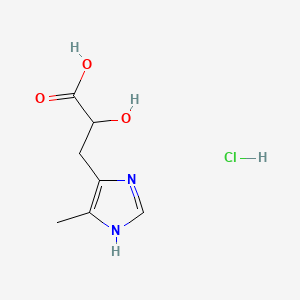
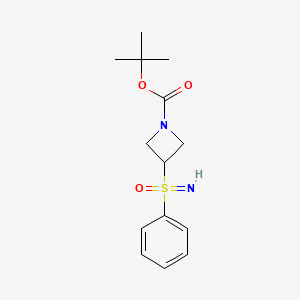

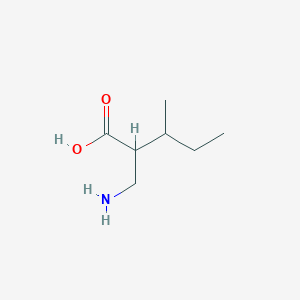
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

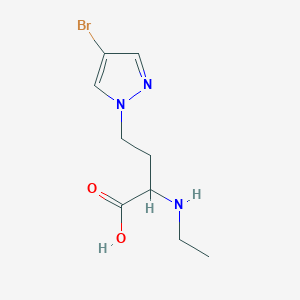
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
